molecular formula C16H16ClN3O2S B11010298 1-(4-chlorobenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

1-(4-chlorobenzyl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11010298
M. Wt: 349.8 g/mol
InChI Key: GZCXISVTAVKRAM-UHFFFAOYSA-N
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Description

This compound, with the chemical formula C22H21ClN6O3 , belongs to the class of heterocyclic molecules. Its structure combines a pyrrolidine ring, a thiazole ring, and a benzyl group. The chlorobenzyl moiety adds a halogen atom to the benzene ring, imparting specific properties.

Preparation Methods

Synthetic Routes::

    Thiazole Formation: The synthesis typically starts with the condensation of 2-amino-4-methylthiazole with 4-chlorobenzaldehyde. This reaction forms the thiazole ring.

    Pyrrolidine Ring Formation: The thiazole intermediate reacts with an appropriate ketone (e.g., 5-oxopyrrolidine-3-carboxylic acid) to form the pyrrolidine ring.

    Benzyl Group Addition: The final step involves introducing the 4-chlorobenzyl group to the pyrrolidine-thiazole scaffold.

Reaction Conditions::
  • Solvents: Commonly used solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).
  • Catalysts: Lewis acids or bases may catalyze the reactions.
  • Temperature: Reactions occur at elevated temperatures (typically 100–150°C).

Industrial Production:: Industrial-scale production involves optimization of the synthetic steps, purification, and yield enhancement.

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiazole ring can undergo oxidation, leading to various derivatives.

    Reduction: Reduction of the carbonyl group yields the corresponding alcohol.

    Substitution: The chlorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a base.

Major Products::
  • Oxidation: Thiazole derivatives with an oxidized sulfur atom.
  • Reduction: Alcohol derivatives.
  • Substitution: Various benzyl-substituted compounds.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated as a potential drug candidate due to its unique structure.

    Chemical Biology: Used as a probe to study biological processes.

    Industry: Employed in the synthesis of other complex molecules.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.

Comparison with Similar Compounds

Similar compounds include:

    7-(2-chlorobenzyl)-8-{(2E)-2-[1-(4-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione: .

    1-(4-chlorobenzyl)-6-(ethylthio)-1,3,5-triazine-2(4H,6H)-dione: .

    (2Z)-2-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)thio]-N-(4-methoxyphenyl)acetamide: .

Properties

Molecular Formula

C16H16ClN3O2S

Molecular Weight

349.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C16H16ClN3O2S/c1-10-9-23-16(18-10)19-15(22)12-6-14(21)20(8-12)7-11-2-4-13(17)5-3-11/h2-5,9,12H,6-8H2,1H3,(H,18,19,22)

InChI Key

GZCXISVTAVKRAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2CC(=O)N(C2)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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